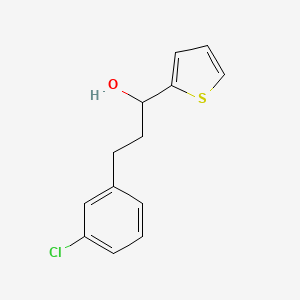
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol, also known as 3-CPT, is a synthetic compound with a wide range of applications in scientific research. It is a colorless and odorless liquid that has been used as a reagent in a variety of organic synthesis reactions, as well as in the development of new drugs and medicines. It has also been studied for its potential use as an insecticide and fungicide.
Scientific Research Applications
Non-linear Optical Properties
3-(4-Chlorophenyl)-1-(3-thienyl)-2-propen-1-one, a compound structurally similar to 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol, demonstrates significant non-linear optical properties. This was established through second-harmonic generation (SHG) measurements, indicating potential applications in non-linear optics (He, Shi, & Su, 1994).
Antimicrobial Activity
A related compound, 2-(2-Chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-1,5-benzothiazepine, synthesized from 3-(2-chlorophenyl)-1-(2-thienyl)-2-propenone, displayed significant antifungal activity, hinting at potential antimicrobial applications for structurally related compounds (Pant, Sharma, & Pant, 2008).
Chiral Separation Techniques
The compound has been used in research on chiral separation techniques. For instance, 3-chloro-1-(2-thienyl)propanol, a closely related molecule, was successfully separated into its enantiomers, highlighting its utility in stereochemical studies (Liu Yan-me, 2014).
Potential in Antidepressant Synthesis
Compounds such as 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol, structurally related to 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol, have been studied for their potential as antidepressant agents, indicating possible applications in pharmaceutical research (Clark et al., 1979).
Synthesis of Chiral Intermediates
The molecule has been utilized in the asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, for antidepressant drugs. This demonstrates its role in the production of enantiomerically pure pharmaceuticals (Choi et al., 2010).
Crystal Structure and Optical Properties
Studies have been conducted on the crystal structure of related thienyl chalcone derivatives, revealing their potential in optical applications due to their high second-harmonic generation (SHG) activity and transparency in the blue light region (Su, He, Li, & Jang, 1996).
Enantioselective Synthesis
Research into enantioselective synthesis techniques has involved the use of racemic alcohols such as 3-chloro-1-(2-thienyl)-1-propanol, highlighting its importance in the synthesis of enantiopure pharmaceuticals (Liu & Anthonsen, 2002).
Optical Nonlinearity Studies
Research on compounds like 1-(3-thienyl)-3-(4-chlorophenyl)propene-1-one, which is structurally similar, has explored their nonresonant third-order optical nonlinearity, indicating potential in ultrafast optical control materials (Saito et al., 1996).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-thiophen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-5,8-9,12,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJVZEAIZJCGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

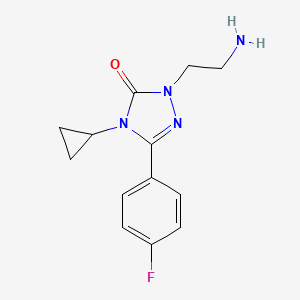
![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(4-methylpiperidin-1-yl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2692043.png)
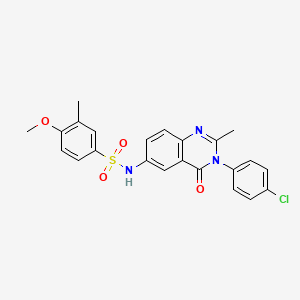



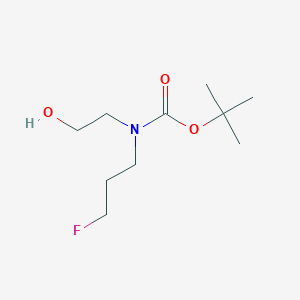
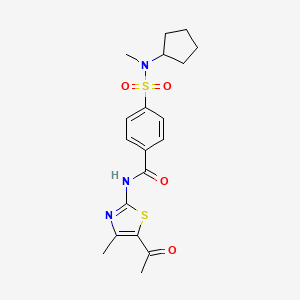
![Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate](/img/structure/B2692055.png)
